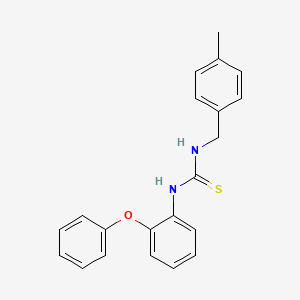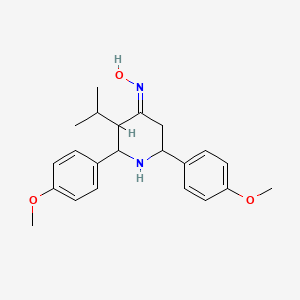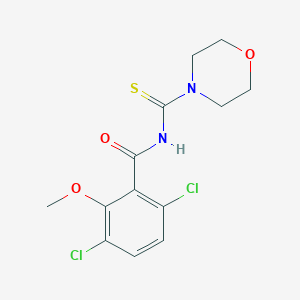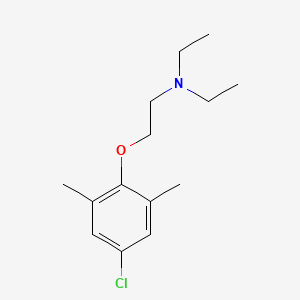
N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea (MPPT) is a chemical compound that belongs to the class of thioureas. It is a white crystalline powder that is used in scientific research for various applications. MPPT is synthesized by a multistep process and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea is not fully understood, but it is believed to act on various cellular pathways. N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has been found to inhibit the activity of protein kinase C, which is involved in cell growth and proliferation. It also inhibits the activity of cyclooxygenase-2, which is involved in inflammation. Additionally, N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has been found to activate peroxisome proliferator-activated receptor gamma, which is involved in glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has been found to increase the levels of adiponectin, which is involved in glucose and lipid metabolism. N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has also been found to reduce the levels of triglycerides and cholesterol in animal models.
Advantages and Limitations for Lab Experiments
N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has various advantages and limitations for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Future Directions
There are several future directions for the study of N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea. One potential direction is the study of its potential use in cancer treatment. N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has been found to have antitumor activity, and further studies could explore its potential as a cancer therapy. Another potential direction is the study of its potential use in treating obesity and diabetes. N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has been found to have metabolic effects, and further studies could explore its potential as a treatment for these conditions. Additionally, further studies could explore the mechanism of action of N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea and its potential use in other areas of scientific research.
Synthesis Methods
The synthesis of N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea involves a multistep process that includes the reaction of 2-bromoanisole with potassium thiocyanate to obtain 2-phenylthioanisole. This compound is then further reacted with 4-methylbenzyl chloride to obtain N-(4-methylbenzyl)-2-phenylthioanisole. Finally, this compound is reacted with phenoxyboronic acid to obtain N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea.
Scientific Research Applications
N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has been studied for its various scientific research applications. It has been found to have antitumor activity and has been studied for its potential use in cancer treatment. N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has been studied for its potential use in treating obesity and diabetes.
properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-3-(2-phenoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-16-11-13-17(14-12-16)15-22-21(25)23-19-9-5-6-10-20(19)24-18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACMJGYMKGTRFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5824049.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide](/img/structure/B5824050.png)
![11-methyl-1,2,3,5,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5824055.png)
![1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetone](/img/structure/B5824061.png)

![N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B5824074.png)

![2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5824089.png)
![2-methoxy-6-methyl-3-[5-(2-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5824101.png)
![4-[3-(4-methoxyphenoxy)propanoyl]morpholine](/img/structure/B5824111.png)



